Cas no 2228682-22-0 (tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate)

Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate is a specialized carbamate derivative featuring a fluorosulfonyl group and a tert-butyl protecting group. This compound is primarily utilized in organic synthesis and medicinal chemistry as a versatile intermediate, particularly in the construction of sulfonamide-containing scaffolds. The fluorosulfonyl moiety offers high reactivity for nucleophilic substitution, enabling efficient derivatization, while the tert-butyl carbamate group provides stability and selective deprotection under mild acidic conditions. Its structural features make it valuable for designing bioactive molecules, including protease inhibitors and other pharmacologically relevant compounds. The compound is typically handled under controlled conditions due to the reactivity of the fluorosulfonyl group.
tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate structure
2228682-22-0 structure
Product Name:tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate
CAS No:2228682-22-0
MF:C12H16FNO4S
MW:289.323145866394
CID:6308115
PubChem ID:165623186
Update Time:2025-05-24

tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate
    • 2228682-22-0
    • tert-butyl N-[4-(fluorosulfonyl)-2-methylphenyl]carbamate
    • EN300-1884521
    • Inchi: 1S/C12H16FNO4S/c1-8-7-9(19(13,16)17)5-6-10(8)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)
    • InChI Key: UEGCLFZILSTPIC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C)C=1)NC(=O)OC(C)(C)C)(=O)(=O)F

Computed Properties

  • Exact Mass: 289.07840733g/mol
  • Monoisotopic Mass: 289.07840733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80.8Ų

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Additional information on tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate

Professional Introduction to Compound with CAS No. 2228682-22-0 and Product Name: Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate

The compound with the CAS number 2228682-22-0 and the product name Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound includes a tert-butyl group, a fluorosulfonyl moiety, and a methylphenylcarbamate backbone, which collectively contribute to its distinctive chemical behavior and biological activity.

Recent research in the field of cheminformatics has highlighted the importance of fluorinated compounds in enhancing the pharmacological properties of drug candidates. The presence of a fluorosulfonyl group in this compound is particularly noteworthy, as fluorine atoms are known to influence metabolic stability, binding affinity, and overall bioavailability. Studies have demonstrated that fluorinated aromatic compounds often exhibit improved efficacy and reduced toxicity compared to their non-fluorinated counterparts. This makes Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate a promising candidate for further investigation in the development of novel therapeutic agents.

The tert-butyl group in the molecular structure of this compound serves multiple purposes. It acts as a steric barrier, preventing unwanted side reactions and enhancing the compound's stability under various conditions. Additionally, the tert-butyl group can influence the solubility and permeability of the compound, making it more suitable for oral administration or other routes of delivery. These properties are particularly valuable in drug design, where optimizing pharmacokinetic profiles is crucial for achieving therapeutic success.

The methylphenylcarbamate moiety is another key feature of this compound. This functional group is known for its ability to interact with biological targets in specific ways, often leading to potent pharmacological effects. In particular, carbamate derivatives have been extensively studied for their potential applications in treating neurological disorders, pain management, and anti-inflammatory conditions. The combination of these structural elements—tert-butyl, fluorosulfonyl, and methylphenylcarbamate—makes Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate a versatile compound with broad therapeutic implications.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular modeling studies have shown that Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate exhibits strong binding affinity to several enzymes and receptors implicated in various diseases. These findings suggest that the compound may serve as a lead molecule for developing new drugs targeting conditions such as cancer, inflammation, and neurodegenerative disorders.

In addition to its pharmacological potential, this compound has also been investigated for its role in chemical synthesis. The presence of multiple reactive sites allows for diverse functionalization strategies, making it a valuable intermediate in the preparation of more complex molecules. Researchers have explored various synthetic pathways to modify this compound further, aiming to enhance its biological activity or tailor its properties for specific applications.

The synthesis of Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate involves several sophisticated chemical transformations that highlight the expertise required in modern pharmaceutical chemistry. The introduction of the fluorosulfonyl group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of the tert-butyl and methylphenylcarbamate moieties demands careful optimization to avoid unwanted byproducts. These challenges underscore the importance of advanced synthetic techniques and analytical methods in producing high-quality pharmaceutical intermediates.

As research continues to uncover new therapeutic targets and mechanisms, compounds like Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate are expected to play a crucial role in addressing unmet medical needs. The combination of structural features that enhance bioactivity and stability makes this compound an attractive candidate for further development. Future studies may focus on exploring its potential in preclinical models and clinical trials to validate its efficacy and safety profiles.

The broader implications of this research extend beyond individual compounds to the advancement of drug discovery methodologies as a whole. The use of computational tools and high-throughput screening techniques is revolutionizing how new drugs are identified and developed. By leveraging these technologies, researchers can accelerate the process of identifying promising candidates like Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate, thereby reducing development time and costs.

In conclusion,Tert-butyl N-4-(fluorosulfonyl)-2-methylphenylcarbamate (CAS No. 2228682-22-0) represents a significant contribution to pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The presence of key functional groups such as tert-butyl, fluorosulfonyl, and methylphenylcarbamate enhances its biological activity and makes it a valuable candidate for further investigation. As research progresses, this compound is poised to play an important role in developing new treatments for various diseases.

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